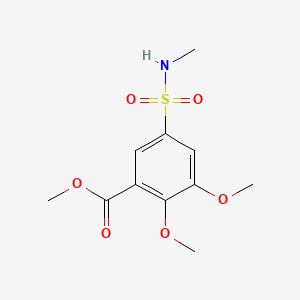
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate is an organic compound with the molecular formula C11H15NO6S. It is known for its unique chemical structure, which includes methoxy groups and a sulfonamide group attached to a benzoate core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate typically involves the reaction of 2,3-dimethoxybenzoic acid with methylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoates depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3-dimethoxybenzoate: Lacks the sulfonamide group, making it less reactive in certain biological contexts.
Methyl 3,5-dimethoxybenzoate: Different substitution pattern on the benzene ring, leading to different chemical properties.
Methyl 2,3-dimethoxy-5-((methylamino)sulfonyl)benzoate: Similar structure but with variations in the functional groups attached.
Uniqueness
Methyl 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoate is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
57734-48-2 |
|---|---|
Formule moléculaire |
C11H15NO6S |
Poids moléculaire |
289.31 g/mol |
Nom IUPAC |
methyl 2,3-dimethoxy-5-(methylsulfamoyl)benzoate |
InChI |
InChI=1S/C11H15NO6S/c1-12-19(14,15)7-5-8(11(13)18-4)10(17-3)9(6-7)16-2/h5-6,12H,1-4H3 |
Clé InChI |
SCSLYXQZQWKMEW-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


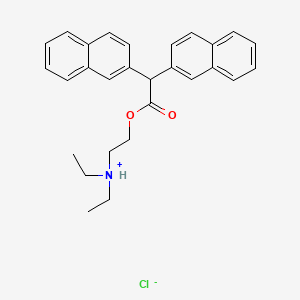
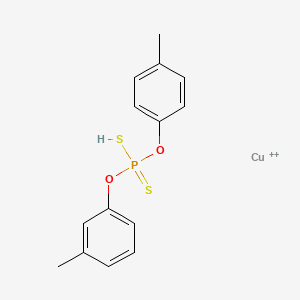
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
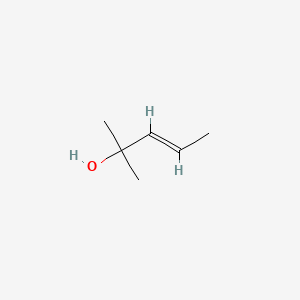
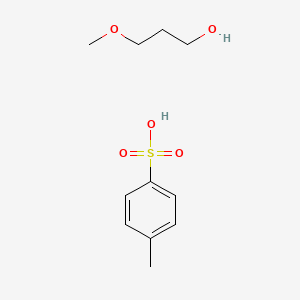
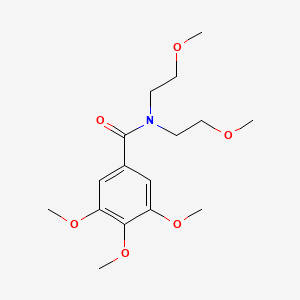
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-1-methyl-(9ci)](/img/structure/B13769795.png)

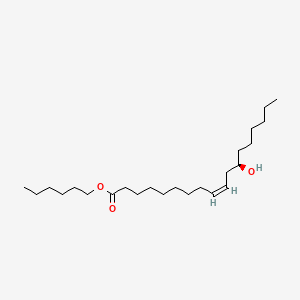

![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)
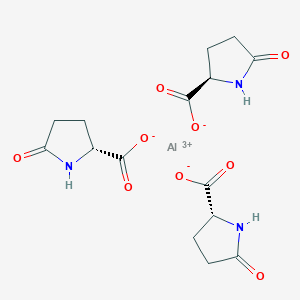
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
